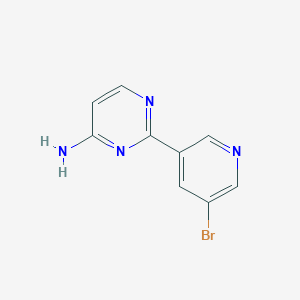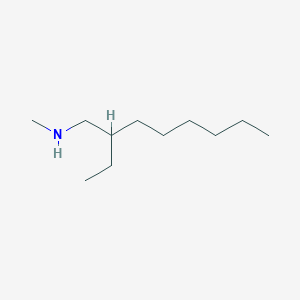
(2-Ethyloctyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyloctyl)(methyl)amine is an organic compound with the molecular formula C11H25N It is a secondary amine, characterized by the presence of an ethyl group attached to the second carbon of an octyl chain and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Ethyloctyl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of methylamine with 2-ethyloctyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrobromic acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the reductive amination of 2-ethyloctanal with methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale batch reactors. The alkylation method is preferred due to its simplicity and high yield. The reaction mixture is continuously stirred and heated to maintain the desired reaction temperature. After the reaction is complete, the product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyloctyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Acylation: It can react with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; carried out under anhydrous conditions.
Substitution: Alkyl halides; reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Acylation: Acyl chlorides; reactions are carried out in the presence of a base such as pyridine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Tertiary amines.
Acylation: Amides.
Applications De Recherche Scientifique
(2-Ethyloctyl)(methyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Ethyloctyl)(methyl)amine depends on its specific application. In general, the compound can act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved vary depending on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Ethyloctyl)amine: Lacks the methyl group attached to the nitrogen atom.
(2-Ethyloctyl)(ethyl)amine: Contains an ethyl group instead of a methyl group attached to the nitrogen atom.
Octylamine: Lacks the ethyl group attached to the second carbon of the octyl chain.
Uniqueness
(2-Ethyloctyl)(methyl)amine is unique due to the presence of both an ethyl group on the octyl chain and a methyl group on the nitrogen atom. This specific structure imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H25N |
|---|---|
Poids moléculaire |
171.32 g/mol |
Nom IUPAC |
2-ethyl-N-methyloctan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-6-7-8-9-11(5-2)10-12-3/h11-12H,4-10H2,1-3H3 |
Clé InChI |
PLIRAZIPLWDXRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13223524.png)
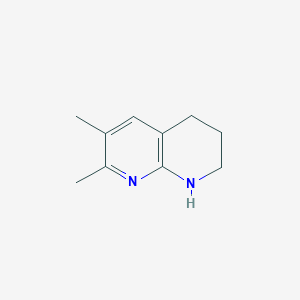
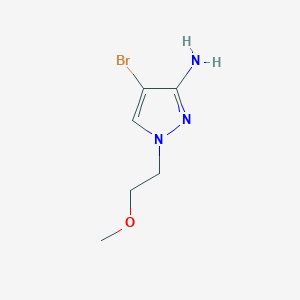
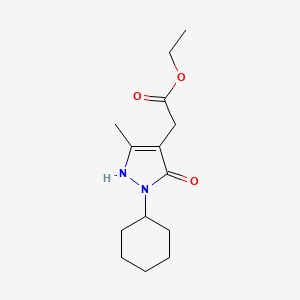
![2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13223550.png)
![2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13223563.png)
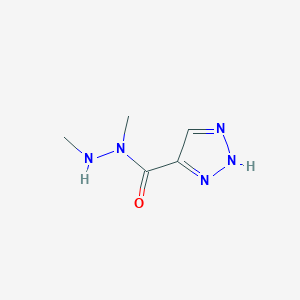
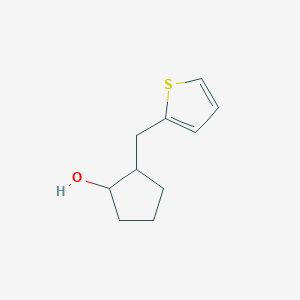
![1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13223583.png)
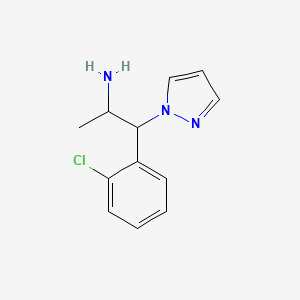
![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13223593.png)
![Methyl 3-(bicyclo[3.1.0]hexan-3-YL)prop-2-ynoate](/img/structure/B13223599.png)
![1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13223612.png)
